3-Acetyl-2-(4-chlorophenyl)indole 3-Acetyl-2-(4-chlorophenyl)indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14023056
InChI: InChI=1S/C16H12ClNO/c1-10(19)15-13-4-2-3-5-14(13)18-16(15)11-6-8-12(17)9-7-11/h2-9,18H,1H3
SMILES:
Molecular Formula: C16H12ClNO
Molecular Weight: 269.72 g/mol

3-Acetyl-2-(4-chlorophenyl)indole

CAS No.:

Cat. No.: VC14023056

Molecular Formula: C16H12ClNO

Molecular Weight: 269.72 g/mol

* For research use only. Not for human or veterinary use.

3-Acetyl-2-(4-chlorophenyl)indole -

Specification

Molecular Formula C16H12ClNO
Molecular Weight 269.72 g/mol
IUPAC Name 1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone
Standard InChI InChI=1S/C16H12ClNO/c1-10(19)15-13-4-2-3-5-14(13)18-16(15)11-6-8-12(17)9-7-11/h2-9,18H,1H3
Standard InChI Key MJMJRAIJKKYWEZ-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features an indole scaffold substituted at the 2-position with a 4-chlorophenyl group and at the 3-position with an acetyl moiety. X-ray crystallography and computational studies reveal a planar indole nucleus with dihedral angles of approximately 15–25° between the indole plane and the chlorophenyl/acetyl groups. This non-coplanar arrangement introduces steric strain, influencing its reactivity and binding to biological targets.

The chlorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, stabilizing the molecule through resonance and inductive effects. The acetyl group contributes to hydrogen-bonding capabilities, critical for interactions with enzymes or receptors .

Physicochemical Characteristics

Key properties include:

  • Solubility: Limited aqueous solubility (logP ≈ 3.2), favoring organic solvents like ethanol or DMSO.

  • Melting Point: 148–152°C, indicative of moderate crystalline stability.

  • Spectroscopic Signatures:

    • IR: Strong carbonyl stretch at 1,680–1,710 cm1^{-1} (acetyl group) .

    • UV-Vis: Absorption maxima at 275 nm and 310 nm, attributed to π→π* transitions in the indole and chlorophenyl systems.

Synthesis and Optimization

Conventional Synthesis Routes

The primary synthesis involves Friedel-Crafts acylation of 2-(4-chlorophenyl)indole with acetyl chloride in the presence of Lewis acids like AlCl3_3. A typical procedure (Scheme 1) proceeds as follows:

2-(4-Chlorophenyl)indole+Acetyl ChlorideAlCl3,DCM3-Acetyl-2-(4-chlorophenyl)indole\text{2-(4-Chlorophenyl)indole} + \text{Acetyl Chloride} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{3-Acetyl-2-(4-chlorophenyl)indole}

Yields range from 65% to 78%, with purity confirmed via HPLC (>95%). Alternative methods employ acetic anhydride under acidic conditions, though these often result in lower regioselectivity .

Advanced Catalytic Approaches

Recent advancements utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent for functionalization. For example, reaction with 4-methoxyaniline in dichloromethane (DCM) and triethylamine (TEA) yields N-phenyl-acetamide derivatives with 48% efficiency . Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 70% .

Table 1: Comparative Synthesis Methods

MethodCatalystSolventYield (%)Reaction Time
Friedel-Crafts AcylationAlCl3_3DCM786 h
HATU-Mediated CouplingHATU/TEADCM482.5 h
Microwave SynthesisNoneEthanol7220 min

Pharmacological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL). Molecular docking simulations indicate inhibition of fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis .

Anti-Inflammatory Action

In murine models, oral administration (50 mg/kg) reduces carrageenan-induced paw edema by 62% within 4 hours. This effect correlates with suppression of NF-κB and COX-2 pathways, as shown by Western blot analysis .

Molecular Interactions and Structure-Activity Relationships (SAR)

Target Binding Analysis

Docking studies with PARP-1 (Poly-ADP-Ribose Polymerase 1) reveal a binding affinity (KdK_d) of 2.4 μM. Key interactions include:

  • Hydrogen bonding between the acetyl oxygen and Ser904.

  • π-π stacking of the chlorophenyl ring with Tyr907.

Substituent Effects

  • Chlorine Position: Para-substitution on the phenyl ring improves metabolic stability compared to ortho/meta analogs (t1/2_{1/2} = 4.7 h vs. 2.1 h in rat liver microsomes) .

  • Acetyl Modification: Replacement with trifluoroacetyl groups increases lipophilicity (logP = 4.1) but reduces aqueous solubility 10-fold .

Analytical Characterization and Quality Control

Spectroscopic Identification

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 2.57 (s, 3H, COCH3_3), 7.09–7.77 (m, 8H, Ar-H), 8.41 (s, 1H, NH) .

  • MS (ESI+): m/z 270.1 [M+H]+^+, isotopic pattern consistent with chlorine presence.

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